molecular formula C12H13N3OS B2940677 2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide CAS No. 213985-98-9

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide

Cat. No.: B2940677
CAS No.: 213985-98-9
M. Wt: 247.32
InChI Key: HCEPPQCQXHYLGM-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an amino group at the para position and a thiazole ring substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group on the phenyl ring can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide: is similar to other acetamide derivatives such as:

Uniqueness

  • Structural Features : The presence of both an amino-substituted phenyl ring and a thiazole ring makes this compound unique compared to other acetamides.
  • Reactivity : The combination of functional groups allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

2-(4-aminophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-7-17-12(14-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPPQCQXHYLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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